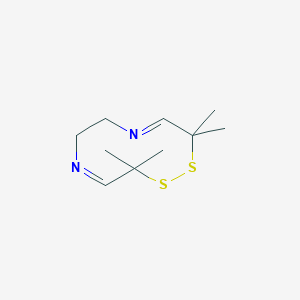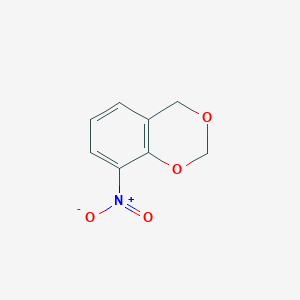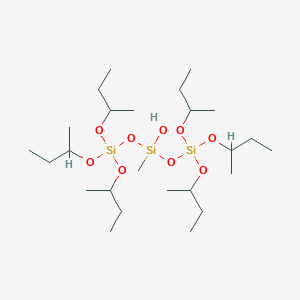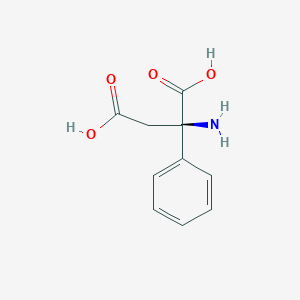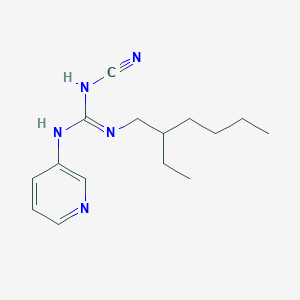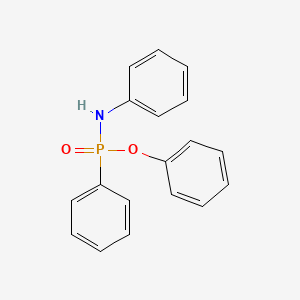
2-Cyclopentyl-1-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopentyl-1-methylpiperidine is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic amines. This compound features a cyclopentyl group attached to the nitrogen atom of a piperidine ring, along with a methyl group at the 1-position. Piperidines are known for their significant roles in medicinal chemistry and organic synthesis due to their versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-1-methylpiperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopentylamine with 1-chloromethylpiperidine under basic conditions. The reaction proceeds through nucleophilic substitution, forming the desired piperidine derivative.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 2-Cyclopentyl-1-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides and strong bases such as sodium hydride (NaH) are often employed.
Major Products: The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidines.
科学的研究の応用
2-Cyclopentyl-1-methylpiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: Piperidine derivatives are explored for their potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Cyclopentyl-1-methylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.
類似化合物との比較
Piperidine: The parent compound, which lacks the cyclopentyl and methyl groups.
Cyclopentylamine: A simpler analog with only the cyclopentyl group attached to the amine.
1-Methylpiperidine: A derivative with only the methyl group at the 1-position.
Uniqueness: 2-Cyclopentyl-1-methylpiperidine is unique due to the presence of both cyclopentyl and methyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its utility in medicinal chemistry.
特性
CAS番号 |
57070-55-0 |
|---|---|
分子式 |
C11H21N |
分子量 |
167.29 g/mol |
IUPAC名 |
2-cyclopentyl-1-methylpiperidine |
InChI |
InChI=1S/C11H21N/c1-12-9-5-4-8-11(12)10-6-2-3-7-10/h10-11H,2-9H2,1H3 |
InChIキー |
WKYFNFYTPPZSMJ-UHFFFAOYSA-N |
正規SMILES |
CN1CCCCC1C2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


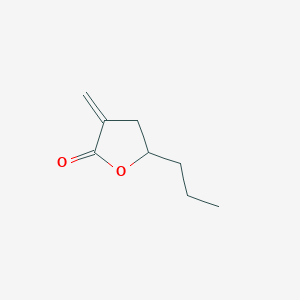
![4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14616913.png)
